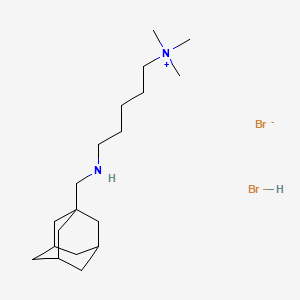![molecular formula C19H25N3O2 B1662351 ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate CAS No. 945828-50-2](/img/structure/B1662351.png)
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Vue d'ensemble
Description
Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate is a chemical compound with the molecular formula C19H25N3O2 and a molecular weight of 327.4 g/mol1. It is known to be a positive allosteric modulator of GABAA receptors1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds are often synthesized using a variety of methods, including the use of amines and carbamates. More specific information would require a detailed literature search or consultation with a chemist.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, based on its molecular formula, it contains 19 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms1. Further analysis would require more specific information or tools such as spectroscopy or crystallography.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, as a positive allosteric modulator of GABAA receptors, it likely interacts with these receptors in a way that enhances their activity1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results. However, based on its molecular formula, we know that it has a molecular weight of 327.4 g/mol1.
Applications De Recherche Scientifique
Anticancer Properties
Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate and its analogs have been studied for their potential anticancer properties. These compounds have been found to interact with cellular tubulin, leading to cell cycle arrest at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989). Another study highlighted the different activities of chiral isomers of related compounds in biological systems, with the S-isomer being more potent than the R-isomer (Temple & Rener, 1992).
Photodegradation Studies
The compound and its derivatives have been subjects of photodegradation studies. Research has identified various photo-oxidation products of related carbamates, which include aniline, azo compounds, and other materials. These studies provide insights into the stability and degradation pathways of these compounds under light exposure (Beachell & Chang, 1972).
Structural Analysis and Derivatives
The molecular structure and derivatives of related carbamate compounds have been extensively studied. For example, research on N-Carbethoxy-N′-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, a similar compound, revealed specific intramolecular hydrogen bonding patterns and crystal structures (Dolzhenko et al., 2010).
Pharmacological Research
There's considerable interest in the pharmacological properties of similar carbamate compounds. For instance, studies have been conducted on ethyl N-[2-(hydroxyacetyl)phenyl]carbamate derivatives, exploring their crystalline structures and potential applications (Garden et al., 2007).
Prodrug Development
These compounds have been explored as prodrugs, which are designed to undergo specific chemical changes in the body to release the active drug. The concept of cyclization-activated prodrugs has been applied to basic carbamates, indicating a method of drug activation that does not rely on enzymatic cleavage but on predictable intramolecular reactions (Saari et al., 1990).
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it, and Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.
Orientations Futures
The future directions for research and application of this compound are not provided in the search results. However, given its role as a positive allosteric modulator of GABAA receptors, it may have potential applications in neuroscience or pharmacology1.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please consult relevant scientific literature or experts in the field.
Propriétés
IUPAC Name |
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOTUMXCXKEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate | |
CAS RN |
945828-50-2 | |
| Record name | 945828-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



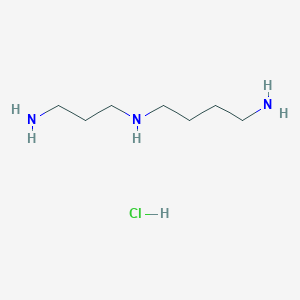
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)

![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)
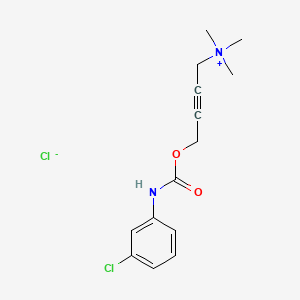
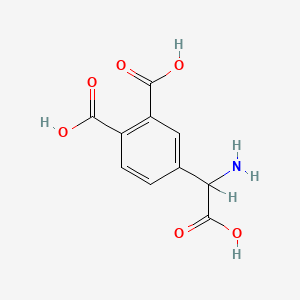

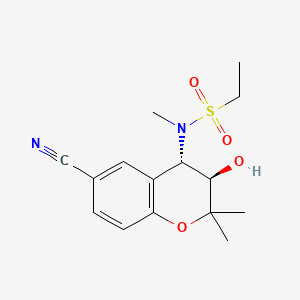
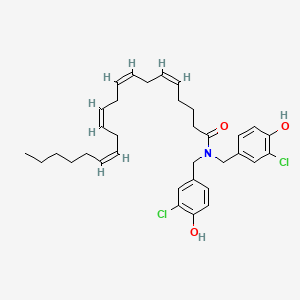

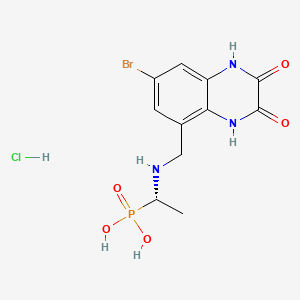
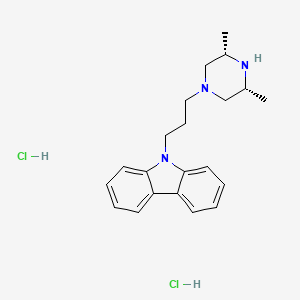
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
